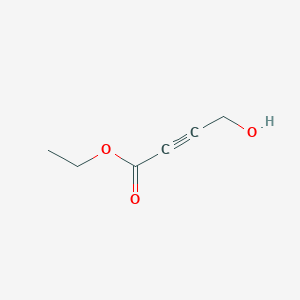

Ethyl 4-hydroxybut-2-ynoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-hydroxybut-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECHWIOGTZSRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445921 | |

| Record name | 4-hydroxy-but-2-ynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31555-04-1 | |

| Record name | 4-hydroxy-but-2-ynoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Hydroxybut 2 Ynoate and Its Analogues

Esterification-Based Synthetic Routes

Esterification remains a fundamental and widely employed method for the synthesis of ethyl 4-hydroxybut-2-ynoate. This can be accomplished through direct esterification of the corresponding carboxylic acid and alcohol or via multi-step sequences involving activated intermediates.

Direct Esterification Approaches

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. While specific literature detailing the direct synthesis of this compound from 4-hydroxybut-2-ynoic acid and ethanol (B145695) is not abundant, the synthesis of analogous compounds provides a clear framework for this transformation. For instance, the synthesis of 4-hydroxybut-2-en-1-yl but-2-ynoate (B8739756) is achieved through the esterification of but-2-ynoic acid with (Z)-4-hydroxybut-2-en-1-ol. chemrxiv.org This suggests a similar pathway for the target molecule.

The catalytic esterification to form this compound would theoretically involve the reaction between 4-hydroxybut-2-ynoic acid and ethanol, or alternatively, the reaction of but-2-ynoic acid with a diol precursor. A related synthesis of an analogous alkyne ester, 4-hydroxybut-2-en-1-yl but-2-ynoate, utilizes but-2-ynoic acid and (E)-4-((triisopropylsilyl)oxy)but-2-en-1-ol. chemrxiv.org This reaction is typically performed in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) under an inert atmosphere to prevent unwanted side reactions. chemrxiv.org The use of acid chlorides as derivatives of but-2-ynoic acid is also a viable strategy to drive the reaction towards the ester product.

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. To favor the formation of the product, water is often removed from the reaction mixture as it is formed.

Table 1: Catalytic Systems for Direct Esterification

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Homogeneous Acids | p-Toluenesulfonic acid, Methanesulfonic acid | High catalytic activity. |

| Heterogeneous (Solid) Acids | Amberlyst-15, Nanosized TiO₂, Graphene Oxide | Reusable, reduced corrosion, simplified product purification. |

| Coupling Agents | Dicyclohexylcarbodiimide (DCC) | Mild reaction conditions. |

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include temperature, the stoichiometric ratio of reactants, catalyst loading, and reaction time.

Temperature: The reaction temperature can significantly influence the rate of esterification. However, for reactions involving alkynes, it is critical to maintain a temperature below 45°C to prevent decomposition of the alkyne functionality. chemrxiv.org

Stoichiometric Ratios: To shift the equilibrium towards the product, an excess of one of the reactants, typically the alcohol as it is often more readily available and easier to remove, is used.

Catalyst Loading: The amount of catalyst used can affect the reaction rate. An optimal loading needs to be determined experimentally to ensure a reasonable reaction time without causing unwanted side reactions.

Reaction Time: The progress of the reaction should be monitored, for example by thin-layer chromatography (TLC), to determine the optimal reaction time that maximizes the yield of the desired ester while minimizing the formation of byproducts. chemrxiv.org

Table 2: Representative Optimization of Esterification Parameters

| Parameter | Range Explored | Optimal Condition (Example) | Effect on Yield |

|---|---|---|---|

| Temperature (°C) | 25 - 45 | 35 | Increased temperature can increase rate but may lead to decomposition. |

| Acid:Alcohol Molar Ratio | 1:1 - 1:5 | 1:3 | Excess alcohol shifts equilibrium to favor product formation. |

| Catalyst Loading (mol%) | 1 - 10 | 5 | Higher loading increases rate but may lead to byproducts. |

| Reaction Time (h) | 1 - 24 | 12 | Sufficient time is needed for completion; prolonged time can lead to degradation. |

Formation via Lithiated Intermediates and Carbonyl Compounds

An alternative and powerful method for the synthesis of acetylenic esters involves the use of organometallic intermediates. Specifically, the formation of this compound can be envisioned through the reaction of a lithiated derivative of propargyl alcohol with a suitable carbonyl compound, such as ethyl chloroformate.

This synthetic strategy begins with the deprotonation of the terminal alkyne and the hydroxyl group of propargyl alcohol using a strong base, typically an organolithium reagent like n-butyllithium, to form a dilithiated intermediate. This intermediate is then reacted with ethyl chloroformate, which serves as the electrophilic source of the ethyl ester group. The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) to control the reactivity and prevent side reactions. The subsequent workup with a mild acid quenches the reaction and protonates the alkoxide to yield the desired this compound. The use of Grignard reagents, formed from propargyl alcohol and an alkylmagnesium halide, in a similar reaction with ethyl chloroformate also represents a viable pathway. stackexchange.commasterorganicchemistry.com

Continuous Flow Reactor Configurations for Scalable Production

For the scalable and efficient production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety, and the potential for automation and process control.

Microreactor Design and Process Optimization

Microreactors, with their high surface-area-to-volume ratio, are particularly well-suited for esterification reactions. The design of a microreactor for the synthesis of this compound would involve creating microchannels that facilitate the efficient mixing of the reactants (4-hydroxybut-2-ynoic acid and ethanol) and the catalyst.

Process optimization in a microreactor setup involves adjusting parameters such as flow rate, temperature, and reactant concentrations to maximize the conversion and yield of the product. The residence time of the reactants in the microreactor, which is controlled by the flow rate and the reactor volume, is a critical parameter. In-line analytical techniques can be integrated into the continuous flow system to monitor the reaction in real-time, allowing for rapid optimization of the reaction conditions. The use of a packed-bed microreactor containing a solid acid catalyst is an attractive option, as it simplifies product purification by eliminating the need to separate a homogeneous catalyst from the reaction mixture.

Comparison of Batch vs. Flow Synthesis Metrics

The production of functionalized alkynes, including γ-hydroxy-α,β-acetylenic esters like this compound, can be carried out using traditional batch processing or modern continuous flow chemistry. While specific comparative data for the synthesis of this compound is not extensively detailed in publicly available literature, a general comparison of the metrics for these two synthetic approaches highlights the significant advantages offered by flow chemistry. rsc.orgnih.govacs.org

Continuous flow processes generally provide superior performance in terms of reaction time, yield, safety, and scalability when compared to batch methods for alkyne synthesis. rsc.orgresearchgate.net The enhanced heat and mass transfer in microreactors allows for precise control over reaction parameters, leading to improved selectivity and reduced formation of byproducts. nih.gov This is particularly advantageous for exothermic reactions or when dealing with unstable intermediates, which can be challenging to manage in large-scale batch reactors. rsc.org

For instance, a continuous flow approach for the generation of alkynes from isoxazolones under diazotisation conditions demonstrated a significant reduction in reaction time to less than one minute and overcame issues of variable yields and safety concerns associated with the batch process. rsc.org While not directly involving this compound, this example illustrates the potential for substantial improvements in productivity and safety. In another example, a chemoenzymatic synthesis of (+)-boldenone implemented in continuous flow achieved an order of magnitude higher space-time yield (STY) compared to the batch process (10.83 g L⁻¹ h⁻¹ vs. 1.09 g L⁻¹ h⁻¹). rsc.org

Below is a comparative table summarizing the typical metrics for batch versus flow synthesis of functionalized alkynes.

| Metric | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Yield | Variable, often lower | Generally higher and more consistent |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Inherently safer due to small reaction volumes and better control |

| Scalability | Challenging, often requires re-optimization | Simpler to scale up by running the system for longer |

| Heat & Mass Transfer | Often inefficient and non-uniform | Highly efficient and uniform |

| Process Control | Limited, difficult to maintain precise conditions | Excellent, precise control over temperature, pressure, and stoichiometry |

| By-product Formation | Can be significant, leading to complex purification | Minimized due to better selectivity |

Chemoenzymatic Synthesis for Stereoselective Access

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to produce chiral molecules with high enantiopurity. nih.gov This approach is particularly valuable for the synthesis of enantiomerically enriched compounds like the chiral analogues of this compound.

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemate completely into a single enantiomer. This is achieved by coupling an enzymatic kinetic resolution with an in-situ racemization of the less reactive enantiomer. researchgate.net Lipases are frequently employed enzymes for the kinetic resolution of racemic alcohols and esters due to their broad substrate specificity and high enantioselectivity. mdpi.com

While specific literature on the lipase-catalyzed DKR of this compound is scarce, the principle can be illustrated with related compounds. For example, a successful DKR of racemic γ-butyrothiolactones was achieved using a lipase (B570770) from Candida antarctica (CAL), which showed moderate enantioselectivity for the (S)-form. researchgate.net In another study, the DKR of a racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester involved a CAL-B-catalyzed enantioselective hydrolysis, affording the desired (R)-acid with 96% enantiomeric excess (ee) and 80% isolated yield. researchgate.net

A typical DKR process for a racemic γ-hydroxy-α,β-acetylenic ester would involve the enantioselective acylation of one enantiomer by a lipase, while the remaining unreacted enantiomer is continuously racemized by a suitable metal catalyst. This allows for a theoretical yield of 100% for the desired enantiomerically pure product.

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule from a prochiral substrate. Various catalytic asymmetric methods have been developed for the synthesis of chiral building blocks. nih.gov Although specific enantioselective strategies for this compound are not widely reported, general approaches for the synthesis of chiral α-hydroxy aldehydes and other chiral carbocycles can be considered as models.

For instance, a palladium-catalyzed asymmetric allylic alkylation of enolates has been reported for the synthesis of chiral α-tertiary hydroxyaldehydes with excellent yields and enantioselectivity. nih.gov Another example is the enantioselective β,γ-dehydrogenation of cycloalkyl amides using chiral oxazoline-pyridone ligands, which provides access to a range of chiral carbocycles with exceptional enantioselectivity (>99% ee). nih.gov

These strategies underscore the potential for developing a catalytic asymmetric synthesis for this compound, which would likely involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

Reactivity and Advanced Chemical Transformations of Ethyl 4 Hydroxybut 2 Ynoate

Electrophilic and Nucleophilic Reactivity at the Alkyne and Hydroxyl Centers

The chemical behavior of Ethyl 4-hydroxybut-2-ynoate is dominated by the interplay between its two primary functional groups: the nucleophilic hydroxyl group and the electrophilic/nucleophilic character of the alkyne. The proximity of these groups allows for complex reaction pathways, particularly when activated by strong acids or transition metal catalysts.

Reactions Involving Superelectrophilic Activation

Superelectrophilic activation involves the generation of highly reactive cationic species that can engage in reactions with weak nucleophiles. This is typically achieved using superacids, which are acids stronger than 100% sulfuric acid.

In the presence of a Brønsted superacid such as triflic acid (TfOH), both the hydroxyl group and the carbonyl oxygen of the ester group in this compound undergo protonation. This generates a highly reactive O,O-diprotonated dicationic intermediate. This superelectrophilic activation dramatically increases the reactivity of the molecule, setting the stage for subsequent transformations.

The formation of these diprotonated species is a key step that facilitates the departure of a water molecule from the C4 position, leading to the generation of a cationic intermediate. This process is a hallmark of superelectrophilic chemistry, where weakly basic oxygens are protonated to create excellent leaving groups and highly electrophilic centers.

Similar superelectrophilic activation can be achieved using strong solid acids, such as H-USY (Ultrastable Y) zeolite. Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong Brønsted acid sites within their framework. These solid acids offer practical advantages over liquid superacids, including easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.

When this compound interacts with the acid sites of HUSY zeolite, it undergoes a similar activation process to that observed with triflic acid. The zeolite's acidic protons facilitate the formation of the same key cationic intermediates, enabling reactions with various nucleophiles in a heterogeneous catalytic system.

The dehydration of the O,O-diprotonated intermediate, formed under superacidic conditions (either with TfOH or HUSY zeolite), gives rise to a mesomeric propargyl-allenyl cation. This cation is a resonance-stabilized species with two primary electrophilic centers at the C2 and C4 positions.

The subsequent reaction of this cation with a nucleophile, such as an electron-rich arene, can proceed via two main pathways, dictated by which electrophilic carbon is attacked.

Attack at C4: This leads to a propargylation reaction, where the aromatic ring attaches to the C4 carbon, preserving the alkyne functionality in the product.

Attack at C2: This results in an allenylation of the arene. The initial allene (B1206475) adduct then undergoes a rapid, acid-catalyzed intramolecular cyclization (lactonization) involving the ester group to form a stable furan-2-one derivative.

The regioselectivity of the arene's attack on the propargyl-allenyl cation is influenced by orbital factors. Quantum chemical calculations have shown that the distribution of charge and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) at C2 and C4 determine the reaction outcome. The reaction of alkyl 4-hydroxybut-2-ynoates with arenes under these conditions provides a powerful method for the synthesis of substituted propargyl compounds or furan-2-ones. nih.gov

| Catalyst | Reaction Pathway | Major Product Type |

|---|---|---|

| Triflic Acid (TfOH) | Attack at C2 (Allenylation) followed by cyclization | Furan-2-one |

| HUSY Zeolite | Attack at C4 (Propargylation) | Arene Propargylation Product |

Palladium-Mediated Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like this compound, the hydroxyl group can be converted into a better leaving group, such as a triflate, to facilitate palladium-mediated cross-coupling reactions.

To activate the C4 position for palladium-catalyzed cross-coupling, the hydroxyl group of this compound is first converted into a triflate (trifluoromethanesulfonate, -OTf) group. This is typically achieved by reacting the alcohol with triflic anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine. The resulting compound, Ethyl 4-(triflyloxy)but-2-ynoate, is an excellent substrate for palladium catalysis due to the triflate's high leaving group ability.

A regioselective ester can then be formed through a palladium-catalyzed carbonylative coupling reaction. In this process, the alkynyl triflate reacts with an alcohol in the presence of carbon monoxide (CO) and a palladium(0) catalyst.

The generally accepted mechanism for this transformation involves several key steps:

Oxidative Addition: A palladium(0) complex, typically generated in situ, undergoes oxidative addition into the carbon-oxygen bond of the triflate, forming a palladium(II)-alkynyl intermediate.

CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and then inserts into the palladium-carbon bond, forming an acyl-palladium(II) complex.

Reductive Elimination: The alcohol acts as a nucleophile, attacking the acyl-palladium complex. This leads to reductive elimination, which forms the final ester product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

This methodology provides a powerful and regioselective route to synthesize more complex esters, where a new ester functionality is precisely installed at the C4 position of the original butynoate scaffold. organic-chemistry.org

| Starting Material | Reagents | Key Intermediate | Product |

|---|---|---|---|

| Ethyl 4-(triflyloxy)but-2-ynoate | CO, R'OH, Pd(0) catalyst, Base | Acyl-palladium(II) complex | Substituted Diester |

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Derivatives

This compound serves as a valuable building block in the synthesis of 1,2,3-triazoles through the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," involves the coupling of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst, leading to the formation of a 1,4-disubstituted triazole ring with high regioselectivity. wikipedia.orgnih.gov The presence of both a terminal alkyne and a primary alcohol in this compound allows for the introduction of diverse functionalities.

The CuAAC reaction is prized for its reliability, straightforward execution, and compatibility with a wide array of functional groups. nih.gov The catalysis is typically achieved using copper(I) sources like cuprous bromide or by the in-situ reduction of copper(II) salts, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. wikipedia.org To enhance the reaction's efficiency and prevent the disproportionation of the unstable Cu(I) ion, stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) are often employed. wikipedia.orgnih.gov

The resulting triazole derivatives of this compound are of significant interest in medicinal chemistry and materials science due to the triazole ring's ability to act as a stable, hydrolytically resistant linker and its capacity to engage in various non-covalent interactions. nih.gov

Table 1: Examples of Reagents and Conditions for CuAAC Reactions

| Catalyst System | Reducing Agent | Ligand | Solvent |

| Copper(II) sulfate | Sodium ascorbate | TBTA | Aqueous/Organic mixtures |

| Cuprous bromide | None | TBTA | Organic solvents |

| Cuprous iodide | None | TBTA | Organic solvents |

Reactions with Selenium Reagents

The reactivity of the triple bond in this compound extends to reactions with various selenium-containing reagents, opening avenues for the synthesis of novel organoselenium compounds. These reactions are significant due to the diverse biological activities and synthetic utility of organoselenium compounds. nih.govresearchgate.net

1,2-Addition to the Deactivated Triple Bond with Selenium Tetrachloride

Selenium tetrachloride (SeCl₄) can undergo a 1,2-addition reaction across the carbon-carbon triple bond of this compound. This type of reaction with alkynes is a known method for the synthesis of vinyl selenides. The deactivated nature of the triple bond in this compound, due to the presence of the adjacent ester and hydroxymethyl groups, influences the reactivity and regioselectivity of the addition. The reaction mechanism likely involves the electrophilic attack of a selenium species on the alkyne, followed by the addition of a chloride ion.

The stereochemistry of the addition of selenium tetrachloride to double bonds has been shown to proceed via an anti-addition mechanism. While the specific stereochemical outcome for the addition to this compound would require experimental verification, it is anticipated that the reaction would yield a dichlorinated vinyl selenide (B1212193) derivative.

Subsequent Cyclization to Spiro Derivatives

The products of the reaction between this compound and selenium reagents can be designed to undergo subsequent cyclization reactions to form spiro derivatives. Spiro compounds, which contain two rings connected by a single common atom, are of interest in medicinal chemistry due to their rigid three-dimensional structures. nih.gov

Following the 1,2-addition of a selenium reagent to the alkyne, the presence of the hydroxyl group in the molecule provides a nucleophile that can participate in an intramolecular cyclization. This process could be triggered by the appropriate choice of selenium reagent and reaction conditions. For instance, an electrophilic selenium species could activate the triple bond towards nucleophilic attack by the internal hydroxyl group, leading to the formation of a heterocyclic ring. The resulting structure could then potentially undergo further transformations to yield a spirocyclic system. The synthesis of spiro compounds often involves dearomative spirocyclization, a powerful strategy for constructing complex molecular architectures. nih.gov

Cascade Reactions and Multicomponent Processes

This compound is a versatile substrate for cascade reactions and multicomponent processes, which allow for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. These reactions are highly atom-economical and environmentally benign.

Rhodium-Catalyzed Cascade Reactions with Heterocyclic Substrates

Rhodium catalysts have been effectively employed in cascade reactions involving 4-hydroxy-2-alkynoates, such as this compound, and various heterocyclic substrates. nih.gov These reactions often proceed through a sequence of C-H activation, annulation, and lactonization steps in a one-pot fashion. nih.gov For example, the rhodium(III)-catalyzed reaction of imines or imidates with 4-hydroxy-2-alkynoates leads to the regioselective synthesis of furanone-fused isoquinoline (B145761) heterocycles. nih.gov The steric bulk at the C4 position of the 4-hydroxy-2-alkynoate has been shown to be a key factor in controlling the regioselectivity of the annulation. nih.gov Microwave-assisted rhodium(III)-catalyzed C-H activation has also been utilized for the synthesis of various heterocycles. nih.gov

Intermolecular and Intramolecular Annulations

The dual functionality of this compound, possessing both an alkyne and a hydroxyl group, makes it an ideal candidate for both intermolecular and intramolecular annulation reactions. These reactions are powerful tools for the construction of cyclic and polycyclic systems.

In intermolecular annulations, the alkyne moiety of this compound can react with a suitable coupling partner in a cycloaddition process to form a new ring. For instance, rhodium-catalyzed asymmetric intermolecular [4+2] annulation reactions between benzocyclobutenones and alkynes have been developed to afford spirocyclic products with high regio- and enantioselectivity. nih.gov

Intramolecular annulations, on the other hand, involve the reaction between the alkyne and the hydroxyl group within the same molecule. This can be facilitated by a variety of catalysts and reaction conditions, leading to the formation of lactones and other heterocyclic structures. The choice of catalyst and reaction parameters can influence the regioselectivity and stereoselectivity of the cyclization.

Derivatization of the Hydroxyl Group

The hydroxyl group in this compound serves as a versatile functional handle for a variety of chemical transformations. Its reactivity allows for the introduction of different functional groups, thereby enabling the synthesis of a diverse range of derivatives with modified properties and potential applications. One significant derivatization involves the conversion of the hydroxyl group into a fluoride (B91410) atom.

Conversion to Propargylic Fluorides via N,N-Diethylaminosulfur Trifluoride

The reaction of this compound with N,N-Diethylaminosulfur Trifluoride (DAST) is a key method for the synthesis of ethyl 4-fluorobut-2-ynoate. DAST is a widely utilized nucleophilic fluorinating agent capable of converting primary, secondary, tertiary, allylic, and acetylenic alcohols into their corresponding fluorides under mild conditions. thieme-connect.de This transformation is particularly valuable for introducing fluorine into organic molecules, which can significantly alter their biological and chemical properties.

The general reaction involves the treatment of the alcohol with DAST in an anhydrous solvent, typically dichloromethane (B109758) (DCM), at low temperatures ranging from -78 °C to room temperature. commonorganicchemistry.comorganic-synthesis.com The reaction proceeds via the formation of a fluorosulfite intermediate, followed by nucleophilic substitution by the fluoride ion.

In the specific case of this compound, the hydroxyl group is converted to a fluorine atom, yielding ethyl 4-fluorobut-2-ynoate. The reaction is generally carried out under an inert atmosphere to prevent the decomposition of the moisture-sensitive DAST reagent. organic-synthesis.com

A typical laboratory procedure for this conversion is outlined in the table below.

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | N,N-Diethylaminosulfur Trifluoride (DAST) | Dichloromethane (DCM) | -78 °C to room temperature | Ethyl 4-fluorobut-2-ynoate |

The progress of the reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. organic-synthesis.com While specific yield data for the fluorination of this compound is not extensively reported in the literature, the conversion of other acetylenic alcohols using DAST generally proceeds in good yields. thieme-connect.de It is important to note that DAST can be thermally unstable and should be handled with care. commonorganicchemistry.com Safer, more thermally stable alternatives to DAST, such as Deoxo-Fluor, have also been developed. commonorganicchemistry.com

Applications in Complex Molecule Synthesis and Material Science

Role as a Building Block in Organic Synthesis

The unique arrangement of functional groups in Ethyl 4-hydroxybut-2-ynoate makes it an important starting material for synthesizing more complex molecules, including natural products and heterocyclic compounds like furan-2-ones.

The synthesis of natural products often requires versatile and efficiently functionalized starting materials. While direct applications of this compound are specialized, the utility of its core structure is well-established. Its close analog, methyl 4-hydroxy-2-butynoate, has been employed as a key intermediate in the preparation of δ-hydroxy-α,β-acetylenic esters. Furthermore, it has been utilized as a dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing complex heterocyclic rings that are prevalent in many biologically active natural products. This reactivity highlights the potential of the 4-hydroxybut-2-ynoate scaffold in synthetic strategies aimed at creating structurally diverse and complex natural product analogs.

Furan-2(5H)-ones, also known as butenolides, are a significant class of heterocyclic compounds found in numerous natural products and pharmaceuticals. This compound is an ideal precursor for the synthesis of these structures. The molecule contains both the nucleophilic hydroxyl group and the electrophilic alkyne necessary for cyclization. This transformation can typically be induced under either acidic or basic conditions, leading to an intramolecular addition of the hydroxyl group across the alkyne bond to form the five-membered furanone ring. This direct cyclization pathway represents an efficient route to functionalized butenolides.

Table 1: Synthesis of Furan-2-one from this compound

| Reactant | Key Structural Features | Product | Reaction Type |

|---|---|---|---|

| This compound | Terminal hydroxyl group, Internal alkyne | Furan-2(5H)-one | Intramolecular Cyclization |

Synthetic Intermediates for Advanced Functional Molecules

The dual functionality of this compound makes it a valuable intermediate for creating advanced molecules with specific functions. The reactivity of its two main functional groups can be selectively exploited to build molecular complexity.

Hydroxyl Group: This site can be used as a nucleophile, protected to allow reactions at other sites, or oxidized to an aldehyde.

Alkyne Group: The carbon-carbon triple bond is a hub of reactivity. It can undergo various reactions such as hydrogenation to form alkenes or alkanes, cycloaddition reactions to form complex ring systems, and addition reactions with a wide range of nucleophiles.

This versatility allows chemists to use this compound as a linchpin in multi-step syntheses, introducing different molecular fragments in a controlled sequence to construct highly functionalized target molecules.

Table 2: Reactivity of this compound as a Synthetic Intermediate

| Functional Group | Potential Transformation | Resulting Structure |

|---|---|---|

| Hydroxyl (-OH) | Oxidation | Aldehyde or Carboxylic Acid |

| Hydroxyl (-OH) | Etherification/Esterification | Ether/Ester derivatives |

| Alkyne (-C≡C-) | Partial Hydrogenation (e.g., Lindlar's catalyst) | Z-Alkene |

| Alkyne (-C≡C-) | Full Hydrogenation (e.g., H₂, Pd/C) | Alkane |

| Alkyne (-C≡C-) | Cycloaddition (e.g., Diels-Alder, 1,3-dipolar) | Complex cyclic/heterocyclic systems |

Explorations in New Material Development

The unique chemical structure of this compound also presents opportunities in the field of material science. The rigid, linear nature of the alkyne functional group can be exploited to create structured polymers. By incorporating this molecule into a polymer backbone, materials with tailored thermal, optical, or electronic properties could be developed.

Furthermore, the hydroxyl group provides a reactive handle for grafting the molecule onto surfaces or for initiating polymerization reactions. This could be utilized in the development of functional coatings, resins, or other advanced materials where the specific properties conferred by the butynoate structure are desired. While still an emerging area, the potential for this compound as a monomer or functionalizing agent in new material development is a promising field of future research.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. While a specific experimental spectrum for Ethyl 4-hydroxybut-2-ynoate is not publicly available in the searched literature, the expected chemical shifts can be predicted based on the molecular structure. The protons of the ethyl group would exhibit characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The methylene protons adjacent to the hydroxyl group (-CH₂OH) would likely appear as a distinct singlet or a triplet depending on the coupling with the hydroxyl proton. The hydroxyl proton (-OH) itself would present as a broad singlet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.3 | Triplet |

| -CH₂- (ethyl) | ~4.2 | Quartet |

| -CH₂OH | ~4.3 | Singlet/Triplet |

| -OH | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, six distinct carbon signals are expected, corresponding to each carbon atom in its unique chemical environment. The carbonyl carbon of the ester group would resonate at the lowest field (highest ppm value). The two sp-hybridized carbons of the alkyne would have characteristic shifts in the mid-range of the spectrum. The carbon of the methylene group attached to the oxygen of the ester, the carbon of the methylene group attached to the hydroxyl group, and the methyl carbon of the ethyl group would appear at progressively higher fields.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~154 |

| -C≡C- | ~80-90 |

| -C≡C- | ~75-85 |

| -O-CH₂- (ethyl) | ~62 |

| -CH₂OH | ~50 |

| -CH₃ (ethyl) | ~14 |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. For this compound (C₆H₈O₃), the calculated exact mass is 128.047344113 Da. nih.gov This precise mass measurement is crucial for confirming the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₈O₃ |

| Exact Mass | 128.047344113 Da |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While a specific GC-MS analysis report for this compound was not found in the available literature, a typical analysis would provide a retention time for the compound as it passes through the GC column and a mass spectrum of the fragments produced upon electron ionization. This fragmentation pattern serves as a molecular fingerprint that can be used for identification.

Chromatographic Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating isomers. For this compound, a purity of 95% has been reported by commercial suppliers. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to determine this purity level. These methods can separate the target compound from any impurities, starting materials, or byproducts from the synthesis process. Furthermore, should any stereoisomers or geometric isomers of this compound exist and be relevant, specialized chiral chromatography columns could be utilized for their separation and quantification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of chemical reactions. libretexts.orgyoutube.com In the synthesis of this compound, TLC is employed to track the consumption of starting materials and the formation of the product.

Principles and Procedure: The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with a polar stationary phase like silica (B1680970) gel (SiO₂). reddit.com The plate is then placed in a sealed chamber containing a suitable mobile phase, a solvent or solvent mixture. The mobile phase ascends the plate via capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. reddit.com

This compound, containing a polar hydroxyl group and a moderately polar ester group, will have a specific retention factor (Rƒ) value for a given eluent system. The Rƒ is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A typical reaction monitoring setup on a single TLC plate would involve spotting the starting material, a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture at different time intervals. libretexts.org The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane, and a new spot, corresponding to this compound, appears and intensifies. youtube.com

Visualization: Since this compound does not absorb visible light, visualization of the TLC plate requires specific techniques. The presence of a conjugated system allows for visualization under UV light if the TLC plate contains a fluorescent indicator. wiley-vch.de Alternatively, chemical staining agents can be used. Stains like potassium permanganate (B83412) (KMnO₄) can react with the hydroxyl group and the alkyne, while other stains such as vanillin (B372448) or p-anisaldehyde can be used for general visualization of organic compounds. libretexts.org Iodine vapor is another common method, where the plate is exposed to iodine crystals in a sealed chamber; organic compounds will appear as yellow-brown spots. libretexts.org

Data Interpretation: The choice of eluent is critical for achieving good separation of spots. For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. rochester.edu The polarity of the eluent is adjusted to achieve an Rƒ value for the product that is ideally between 0.3 and 0.5, allowing for clear separation from both starting materials and potential byproducts. reddit.com

| Parameter | Description | Typical Application for this compound |

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Solvent system that moves up the plate. | Hexane/Ethyl Acetate mixtures (e.g., 7:3 to 1:1 v/v) |

| Rƒ Value | Ratio of distances traveled by the spot and the solvent front. | Optimized to be ~0.3-0.5 for clear separation. |

| Visualization | Method to see the separated spots. | UV light (254 nm), Potassium Permanganate stain, Iodine vapor. |

Column Chromatography for Purification

Following a reaction, column chromatography is the standard method for purifying this compound on a preparative scale. wisdomlib.org This technique separates compounds based on the same principles of differential adsorption as TLC but is used for isolating larger quantities of material. nih.gov

Principles and Procedure: A glass column is packed with a stationary phase, most commonly silica gel. youtube.com The crude reaction mixture containing this compound is loaded onto the top of the silica gel column. rochester.edu A solvent system (eluent), often predetermined through TLC analysis, is then passed through the column. researchgate.net Components of the mixture move through the column at different rates based on their polarity. Less polar compounds elute faster, while more polar compounds are retained longer by the polar silica gel. researchgate.net

For the purification of this compound, a gradient elution might be employed. The process starts with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to elute nonpolar impurities. The polarity of the eluent is then gradually increased (by increasing the proportion of ethyl acetate) to elute the desired product, leaving more polar impurities adsorbed to the column. reddit.com Fractions of the eluent are collected sequentially and analyzed by TLC to identify those containing the pure product. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Data for a Typical Purification:

| Parameter | Description | Typical Conditions for this compound |

| Stationary Phase | Adsorbent packed in the column. | Silica gel (230-400 mesh) wiley-vch.de |

| Eluent System | Mobile phase used for elution. | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50%) rochester.edu |

| Loading Method | How the crude sample is applied. | Dissolved in a minimal amount of a polar solvent (e.g., dichloromethane) or adsorbed onto a small amount of silica gel. rochester.edu |

| Fraction Analysis | Monitoring the composition of collected fractions. | Thin-Layer Chromatography (TLC) |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

When this compound is synthesized through an asymmetric route, it is crucial to determine the enantiomeric excess (ee) of the product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for this purpose. heraldopenaccess.usnih.gov

Principles and Procedure: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. eijppr.com The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes between the enantiomers and the CSP. eijppr.com These diastereomeric complexes have different energies of formation and stability, causing one enantiomer to be retained longer in the column than the other, thus enabling their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak®), are highly effective for separating a wide range of chiral compounds, including alcohols and esters. researchgate.netwindows.net For the analysis of this compound, a normal-phase mobile system, typically a mixture of hexane and a polar alcohol modifier like isopropanol, is often employed. mat-test.com The sample is dissolved in the mobile phase, injected into the HPLC system, and the two enantiomers are detected as they elute from the column, typically using a UV detector. The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram. sigmaaldrich.com

Example Chromatographic Conditions: While specific application data for this compound is not readily available, conditions used for the structurally similar compound, ethyl 3-hydroxybutyrate, provide a relevant example of a typical method. mat-test.com

| Parameter | Description | Example Conditions for a Related Compound (Ethyl 3-hydroxybutyrate) mat-test.com |

| Column | The chiral stationary phase used for separation. | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica) |

| Dimensions | Length and internal diameter of the column. | 250 mm x 4.6 mm |

| Mobile Phase | Solvent system for elution. | n-Hexane / Isopropyl Alcohol (95:5 v/v) |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Detection | Method for detecting the eluting compounds. | UV at 210 nm |

| Column Temperature | Operating temperature of the column. | 25 °C |

Using such a method, the two enantiomers of this compound would exhibit different retention times, allowing for their quantification and the determination of the enantiomeric excess of the sample. uma.es

Computational and Theoretical Investigations of Ethyl 4 Hydroxybut 2 Ynoate Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. By approximating the many-body electronic Schrödinger equation to a computationally more tractable problem dependent on the electron density, DFT provides a robust framework for analyzing chemical systems. For Ethyl 4-hydroxybut-2-ynoate, DFT calculations are instrumental in elucidating the interplay of steric and electronic factors that govern its chemical behavior.

Modeling Steric Hindrance and Electron-Withdrawing Effects

The reactivity of this compound is significantly influenced by the spatial arrangement of its atoms (steric effects) and the distribution of electron density across the molecule (electronic effects). The ethyl ester group, being relatively bulky, can impose steric hindrance, potentially directing the approach of incoming reagents to specific sites of the molecule. The ester and the alkyne functionalities, both being electron-withdrawing, create a unique electronic landscape.

DFT calculations can quantify these effects by optimizing the molecular geometry to its lowest energy state. This optimized structure reveals bond lengths, bond angles, and dihedral angles that are a direct consequence of the balance between steric repulsion and electronic attractions. For instance, the calculated bond lengths within the vicinity of the ester and alkyne groups can indicate the extent of electron delocalization and conjugation.

To illustrate the impact of these effects, a hypothetical DFT study could compare the geometric and electronic properties of this compound with related molecules where the ethyl group is replaced by a smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl group, or where the hydroxyl group is modified. The resulting data, as shown in the hypothetical Table 1, would highlight the steric and electronic perturbations.

Table 1: Hypothetical DFT-Calculated Geometric and Electronic Parameters Illustrating Steric and Electron-Withdrawing Effects

| Compound | C≡C Bond Length (Å) | C=O Bond Length (Å) | Mulliken Charge on C4 |

|---|---|---|---|

| Mthis compound | 1.205 | 1.210 | +0.15 |

| This compound | 1.206 | 1.211 | +0.14 |

Analysis of Frontier Molecular Orbitals (e.g., HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

DFT calculations provide a reliable method for determining the energies and spatial distributions of the HOMO and LUMO of this compound. The HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the oxygen atoms and the π-system of the alkyne. Conversely, the LUMO is likely to be centered on the electron-deficient regions, particularly the carbonyl carbon and the alkyne carbons.

The HOMO-LUMO gap can be calculated and compared with that of similar molecules to predict relative reactivities. A hypothetical analysis, presented in Table 2, could demonstrate how modifications to the molecular structure affect the frontier orbital energies and the resulting energy gap.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound and Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| But-2-yn-1,4-diol | -7.5 | -0.5 | 7.0 |

| This compound | -8.2 | -1.0 | 7.2 |

Solvent Effect Studies using Continuum Solvation Models (e.g., PCM models)

Chemical reactions are rarely conducted in the gas phase; they typically occur in a solvent. The solvent can have a profound impact on the reactivity and stability of molecules by solvating charged or polar species. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computational methods that simulate the effect of a solvent by representing it as a continuous dielectric medium. This approach allows for the calculation of solvation energies and the study of how the solvent influences molecular properties and reaction pathways.

For this compound, which possesses both polar (hydroxyl and ester) and nonpolar (alkyl chain) regions, the choice of solvent is expected to significantly affect its behavior. PCM calculations can be employed to investigate how the dipole moment, frontier orbital energies, and the relative energies of different conformers change in solvents of varying polarity. For example, in a polar protic solvent like water, the hydroxyl group can engage in hydrogen bonding, which would be captured by the PCM model through electrostatic interactions, leading to a stabilization of the solute.

A hypothetical study could explore the properties of this compound in different solvents, as summarized in Table 3. Such a study would provide valuable insights into its solubility and reactivity in various reaction media.

Table 3: Hypothetical Solvent Effects on the Properties of this compound Calculated using a PCM Model

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Gas Phase | 1 | 2.5 | 7.2 |

| Toluene | 2.4 | 3.1 | 7.1 |

| Acetonitrile | 37.5 | 4.5 | 6.9 |

Mechanistic Pathways of Cationic Intermediates

The presence of the alkyne and hydroxyl functionalities in this compound suggests that it can participate in reactions involving cationic intermediates, for example, through protonation of the hydroxyl group followed by the loss of water, or through electrophilic addition to the triple bond. Computational chemistry provides a powerful means to explore the potential energy surfaces of such reactions, identifying transition states and intermediates, and thereby elucidating the most likely mechanistic pathways.

DFT calculations can be used to model the structures and energies of potential cationic intermediates derived from this compound. For instance, the formation of a propargyl-type cation upon protonation of the hydroxyl group and subsequent dehydration could be investigated. The stability of such an intermediate would be influenced by the delocalization of the positive charge across the conjugated system, an effect that can be accurately described by DFT.

Furthermore, the reaction coordinates for various possible transformations of these cationic intermediates can be mapped out. This would involve locating the transition state structures connecting the intermediates to the products. The calculated activation energies for these steps would provide crucial information about the feasibility and kinetics of different reaction pathways. A hypothetical energy profile for a reaction involving a cationic intermediate of this compound could be constructed to visualize the energetic landscape of the transformation.

While specific published computational studies focused solely on this compound are not widely available, the application of established theoretical methods such as Density Functional Theory and continuum solvation models provides a robust framework for predicting and understanding its reactivity. Through the modeling of steric and electronic effects, the analysis of frontier molecular orbitals, and the exploration of solvent effects and potential reaction mechanisms involving cationic intermediates, a detailed and scientifically accurate picture of the chemical behavior of this versatile molecule can be constructed. The hypothetical data presented herein illustrates the types of insights that such computational investigations would yield, highlighting the power of theoretical chemistry in modern chemical research. Further dedicated computational studies on this compound would be invaluable in confirming these theoretical predictions and in guiding future experimental work.

Future Research Trajectories and Underexplored Reactivity

Development of Novel Catalytic Systems for Enhanced Selectivity

The pursuit of enhanced selectivity in reactions involving ethyl 4-hydroxybut-2-ynoate is a critical area of ongoing research. The development of novel catalytic systems is at the forefront of this endeavor, aiming to control the chemo-, regio-, and stereoselectivity of its transformations.

One promising avenue is the use of transition metal catalysts. For instance, rhodium-catalyzed reactions have shown potential in the stereoselective and regioselective addition of organoboron derivatives to similar alkyl 4-hydroxy-2-alkynoates. A rhodium(III)-catalyzed cascade reaction of imines and imidates with 4-hydroxy-2-alkynoates has been developed for the regioselective synthesis of furanone-fused isoquinolines. The regioselectivity in these reactions is influenced by the steric bulk at the C4 position of the alkynoate. This suggests that carefully designed rhodium catalysts could be employed to achieve high levels of control in similar reactions with this compound.

Furthermore, gold catalysis has emerged as a powerful tool for the cyclization of functionalized alkynes. Gold(I) catalysts, in particular, have been shown to effectively catalyze the intramolecular cyclization of γ-hydroxyalkynones to form 3(2H)-furanones under mild conditions. Given the structural similarity, it is conceivable that novel gold-based catalytic systems could be developed for the selective cyclization of this compound to afford valuable heterocyclic scaffolds.

The table below summarizes representative catalytic systems and their potential applications for enhancing selectivity in reactions of this compound and related compounds.

| Catalyst System | Reaction Type | Potential Application for this compound |

| Rhodium complexes | Addition of organoborons | Stereoselective and regioselective functionalization |

| Rhodium(III) catalysts | Cascade C-H activation/annulation/lactonization | Synthesis of furanone-fused heterocycles |

| Gold(I) catalysts | Intramolecular cyclization | Synthesis of substituted furanones and other heterocycles |

Integration into Flow Chemistry for Industrial Relevance

The translation of synthetic methodologies from the laboratory to an industrial scale presents numerous challenges, including safety, efficiency, and scalability. Continuous flow chemistry offers a promising solution to these challenges and its integration with the reactivity of this compound is a key area for future development.

Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The small reactor volumes inherent in flow systems also mitigate the risks associated with handling potentially hazardous reagents or intermediates. For reactions involving the highly functionalized and potentially reactive this compound, the improved safety profile of flow chemistry is a significant advantage.

The potential benefits of integrating this compound chemistry into flow systems are summarized in the table below.

| Advantage of Flow Chemistry | Relevance to this compound |

| Enhanced process control | Improved yields and selectivity in transformations |

| Increased safety | Safe handling of reactive intermediates and exothermic reactions |

| Scalability | Facile transition from laboratory to industrial production |

| Automation and integration | Potential for multi-step, continuous synthesis of complex molecules |

Exploration of Asymmetric Synthesis Routes with High Enantiomeric Excess

The

Q & A

What are the key spectroscopic and crystallographic techniques for characterizing Ethyl 4-hydroxybut-2-ynoate, and what challenges arise due to its structural features?

Basic Research Focus

this compound’s triple bond (C≡C) and ester group necessitate combined spectroscopic methods for unambiguous characterization.

- FT-IR : Identifies O-H (hydroxy) and ester C=O stretches, but overlapping peaks from the triple bond may require deconvolution .

- NMR : H NMR resolves protons near the triple bond (deshielding effects), while C NMR distinguishes sp-hybridized carbons. However, dynamic effects from hydrogen bonding (O-H) may complicate splitting patterns .

- X-ray Crystallography : Critical for confirming spatial arrangement. Software like SHELXL refines hydrogen-bonding networks but may struggle with disordered hydroxy groups in low-resolution datasets .

How can researchers optimize the synthesis of this compound to address low yield and impurity challenges?

Basic Research Focus

Synthetic routes often involve alkyne functionalization and esterification. Key considerations:

- Catalyst Selection : Protic acids (e.g., HSO) may induce side reactions (e.g., triple bond hydration); milder Lewis acids (e.g., ZnCl) could improve selectivity .

- Purification : Fractional distillation under reduced pressure minimizes thermal decomposition. Chromatography (silica gel) resolves ester byproducts but requires inert conditions to prevent hydroxy group oxidation .

- Yield Monitoring : Gas chromatography (GC) with polar columns (e.g., DB-Wax) tracks intermediates, though column stability at high temperatures must be validated .

What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?

Advanced Research Focus

Stability studies require controlled degradation experiments and kinetic analysis:

- pH-Dependent Hydrolysis : Use buffered solutions (pH 1–13) with HPLC monitoring. The ester group’s hydrolysis rate at alkaline pH can be modeled via Arrhenius plots, but competing triple bond reactions (e.g., hydration) must be accounted for .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds. Differential scanning calorimetry (DSC) detects exothermic events (e.g., polymerization), requiring inert atmospheres to avoid oxidative artifacts .

- Data Contradictions : Discrepancies between predicted and observed degradation products may arise from autocatalytic effects or impurities; replicate experiments and spiked controls are essential .

How should researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?

Advanced Research Focus

Mechanistic mismatches often stem from model oversimplification:

- DFT Refinements : Include solvent effects (PCM models) and explicit hydrogen bonding in simulations. Compare computed transition states with kinetic isotope effects (KIEs) from deuterated analogs .

- Experimental Validation : Use stopped-flow NMR to capture transient intermediates in reactions like nucleophilic additions. Cross-validate with high-resolution mass spectrometry (HRMS) for unexpected adducts .

- Literature Benchmarking : Align findings with prior studies on analogous alkynoates, noting deviations caused by the hydroxy group’s electron-withdrawing effects .

What strategies enhance reproducibility in catalytic applications of this compound, such as in Diels-Alder reactions?

Advanced Research Focus

The compound’s electron-deficient triple bond makes it a dienophile, but reproducibility issues arise from moisture sensitivity:

- Catalyst Screening : Test chiral Lewis acids (e.g., Evans’ oxazaborolidines) for enantioselectivity. Monitor reaction progress via in-situ IR to optimize catalyst loading .

- Moisture Control : Use gloveboxes or molecular sieves to prevent hydroxy group deprotonation, which alters reactivity. Karl Fischer titration ensures solvent dryness .

- Data Normalization : Report yields relative to internal standards (e.g., anthracene) to account for volatility losses during workup .

How can researchers design a robust protocol for quantifying trace impurities in this compound batches?

Basic Research Focus

Impurity profiling ensures synthetic consistency:

- LC-MS/MS : Use reverse-phase columns (C18) with ESI ionization to detect polar byproducts (e.g., diols from overhydration). Calibrate with spiked impurity standards .

- Method Validation : Assess linearity (R > 0.995), LOD/LOQ, and recovery rates (85–115%). Include system suitability tests (SSTs) for column performance .

- Contradiction Management : Discrepancies between GC and LC results may arise from thermal degradation during GC injection; cross-validate with headspace sampling .

What interdisciplinary approaches are effective in probing this compound’s biological interactions, such as enzyme inhibition?

Advanced Research Focus

Combine chemical biology and biophysics:

- Docking Studies : Use AutoDock Vina to predict binding poses with target enzymes (e.g., hydrolases). Validate with site-directed mutagenesis and IC assays .

- Kinetic Analysis : Measure k/K shifts under varying inhibitor concentrations. Correct for nonspecific esterase activity using knockout cell lines .

- Ethical Reporting : Align with bioethics guidelines (e.g., OECD GLP) for in vitro toxicity data, ensuring transparency in methodological limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.